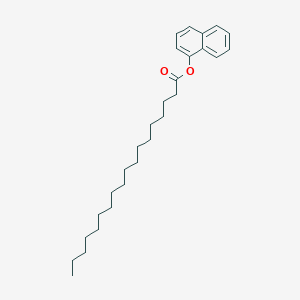

1-Naphthyl stearate

Übersicht

Beschreibung

RO 2433, auch bekannt als PSI-6206, ist ein deaminiertes Derivat von PSI-6130. Es ist ein potenter und selektiver Inhibitor der Hepatitis-C-Virus-NS5B-Polymerase. Diese Verbindung wurde ausgiebig auf ihre antiviralen Eigenschaften untersucht, insbesondere gegen das Hepatitis-C-Virus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

RO 2433 wird durch die Deaminierung von PSI-6130 synthetisiert. Der Syntheseweg beinhaltet die Umwandlung von PSI-6130 zu RO 2433 unter spezifischen Reaktionsbedingungen. Der Prozess umfasst typischerweise die Verwendung von Deaminierungsmitteln und kontrollierter Reaktionsumgebungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von RO 2433 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung sicherzustellen .

Chemische Reaktionsanalyse

Reaktionstypen

RO 2433 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: RO 2433 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Produkte führen.

Substitution: RO 2433 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von RO 2433. Diese Produkte wurden auf ihre potenziellen biologischen Aktivitäten und Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

RO 2433 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Referenzverbindung in der Untersuchung von Nukleosidanaloga und ihren chemischen Eigenschaften verwendet.

Biologie: Auf ihre antiviralen Eigenschaften untersucht, insbesondere gegen das Hepatitis-C-Virus.

Medizin: Auf ihre potenzielle Verwendung in antiviralen Therapien untersucht, insbesondere bei Hepatitis C.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und als Referenzstandard in Qualitätskontrollprozessen verwendet .

Wirkmechanismus

RO 2433 übt seine Wirkung durch Hemmung der Hepatitis-C-Virus-NS5B-Polymerase aus. Die Verbindung wird in menschlichen Hepatozyten zu ihrer Triphosphatform metabolisiert, die dann die RNA-Synthese durch die Hepatitis-C-Virus-Polymerase hemmt. Diese Hemmung verhindert die Replikation des Virus und übt so seine antiviralen Wirkungen aus .

Analyse Chemischer Reaktionen

Types of Reactions

RO 2433 undergoes various chemical reactions, including:

Oxidation: RO 2433 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: RO 2433 can participate in substitution reactions, where specific functional groups are replaced by others

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of RO 2433. These products have been studied for their potential biological activities and applications .

Wissenschaftliche Forschungsanwendungen

RO 2433 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of nucleoside analogs and their chemical properties.

Biology: Studied for its antiviral properties, particularly against the hepatitis C virus.

Medicine: Investigated for its potential use in antiviral therapies, especially for hepatitis C.

Industry: Used in the development of antiviral drugs and as a reference standard in quality control processes .

Wirkmechanismus

RO 2433 exerts its effects by inhibiting the hepatitis C virus NS5B polymerase. The compound is metabolized in human hepatocytes to its triphosphate form, which then inhibits RNA synthesis by the hepatitis C virus polymerase. This inhibition prevents the replication of the virus, thereby exerting its antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PSI-6130: Die Stammverbindung von RO 2433, bekannt für ihre starken antiviralen Eigenschaften.

PSI-7409: Das Triphosphat-Analog von RO 2433, das ebenfalls die Hepatitis-C-Virus-NS5B-Polymerase hemmt.

PSI-7851: Das Phosphoramidat-Prodrug von PSI-6206-Monophosphat, das wegen seiner antiviralen Eigenschaften entwickelt wurde .

Einzigartigkeit

RO 2433 ist einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, die Hepatitis-C-Virus-NS5B-Polymerase zu hemmen. Seine deaminierte Struktur unterscheidet es von anderen ähnlichen Verbindungen und bietet eindeutige pharmakokinetische und metabolische Profile .

Biologische Aktivität

1-Naphthyl stearate (CAS Number: 15806-44-7) is an ester derived from stearic acid and 1-naphthol. This compound has garnered attention in various scientific fields due to its unique biological activities, particularly in biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound, summarizing key findings from relevant research studies.

Overview of Biological Activity

This compound is primarily recognized for its role as a substrate in lipase enzyme assays. Lipases catalyze the hydrolysis of fats, which is crucial in lipid metabolism. The compound's structure allows it to interact with lipid pathways, making it significant in studies related to fat digestion and absorption.

Key Applications:

- Biochemistry : Used as a substrate for lipase activity assays.

- Pharmacology : Explored for its potential to modulate fatty acid-binding proteins (FABPs).

- Environmental Science : Investigated for biodegradation processes and ecological impact.

Lipase Activity Assays

This compound serves as a substrate in colorimetric assays designed to measure lipase activity. The hydrolysis of this compound results in the release of naphthol, which can be quantified through absorbance measurements. This method provides a reliable means to assess lipase function across various biological samples.

| Assay Parameters | Details |

|---|---|

| Substrate | This compound |

| Enzyme | Various lipases |

| Detection Method | Colorimetric (absorbance measurement) |

| Outcome Measurement | Lipase activity (µmol/min) |

Pharmacological Insights

Recent studies have explored the inhibitory effects of this compound on FABPs, particularly FABP5. These proteins are involved in the transport of endocannabinoids and play a role in various physiological processes.

Inhibitory Activity Against FABP5

Research indicates that derivatives of this compound exhibit strong binding affinities to FABP5, with inhibition constants (Ki) in the micromolar range. This suggests potential therapeutic applications in treating conditions related to endocannabinoid signaling.

| Compound | Ki (µM) | Biological Effect |

|---|---|---|

| This compound | ~0.93 | Inhibition of FABP5 |

| SB-FI-26 (related compound) | ~1.19 | Anti-nociceptive and anti-inflammatory |

Environmental Impact

In environmental science, this compound has been studied for its biodegradation pathways. Understanding its breakdown processes is crucial for assessing its ecological risks.

Biodegradation Studies

Research has shown that when spiked into environmental samples, this compound undergoes degradation under various conditions. Analytical techniques are employed to monitor transformation products over time.

| Environmental Condition | Degradation Rate | Products Identified |

|---|---|---|

| Aerobic conditions | Moderate | Various fatty acids and naphthalene derivatives |

| Anaerobic conditions | Slow | Limited degradation observed |

Case Studies

Several case studies highlight the biological activity of this compound:

- Lipase Activity Assay Study : In a controlled laboratory setting, researchers utilized this compound to evaluate lipase activity across different biological samples, demonstrating its effectiveness as a substrate.

- FABP Inhibition Study : A study investigating the binding affinity of various compounds to FABP5 found that derivatives of this compound exhibited significant inhibitory effects, suggesting potential applications in pain management therapies.

- Environmental Biodegradation Research : A comprehensive analysis was conducted on the biodegradation pathways of this compound, revealing insights into its environmental fate and potential ecological risks associated with its use.

Eigenschaften

IUPAC Name |

naphthalen-1-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDJPQHLSHHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404885 | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-44-7 | |

| Record name | 1-Naphthalenyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.